Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]-
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Overview
Description
Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]-: is an organic compound with the molecular formula C12H10ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-chloro-2-naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]- typically involves the reaction of 1-chloro-2-naphthol with acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the naphthalenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]-: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]-: can be compared with other similar compounds, such as:
2-Chloro-N-(naphthalen-1-yl)acetamide: This compound has a similar structure but differs in the position of the chlorine atom.
2-Chloro-N-(hex-5-yn-1-yl)acetamide: This compound contains an alkyne group instead of the naphthalenyl group.
The uniqueness of Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
91961-41-0 |
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Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-(1-chloronaphthalen-2-yl)oxyacetamide |
InChI |
InChI=1S/C12H10ClNO2/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7H2,(H2,14,15) |
InChI Key |
CIOBWIQLSLWFIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OCC(=O)N |
Origin of Product |
United States |
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